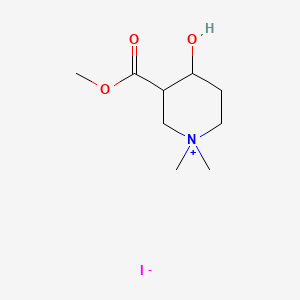
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a hydroxy group, a methoxycarbonyl group, and two methyl groups attached to the nitrogen atom. The iodide ion serves as the counterion to balance the charge of the piperidinium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide typically involves the following steps:
Formation of the Piperidinium Cation: The piperidinium cation can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,1-dimethylpiperidinium iodide.
Introduction of the Hydroxy and Methoxycarbonyl Groups: The next step involves the introduction of the hydroxy and methoxycarbonyl groups. This can be achieved through a series of reactions, including esterification and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium acetate (NaOAc)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxymethyl compound
Substitution: Formation of corresponding piperidinium salts with different anions
Aplicaciones Científicas De Investigación
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide 1,1-dioxide
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide
Uniqueness
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
86343-58-0 |
|---|---|
Fórmula molecular |
C9H18INO3 |
Peso molecular |
315.15 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1,1-dimethylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H18NO3.HI/c1-10(2)5-4-8(11)7(6-10)9(12)13-3;/h7-8,11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MFURBUYHNTUGFR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C(C1)C(=O)OC)O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

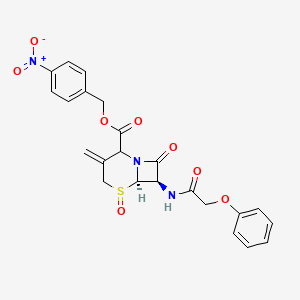
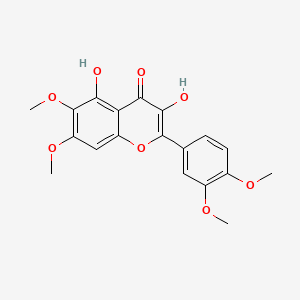
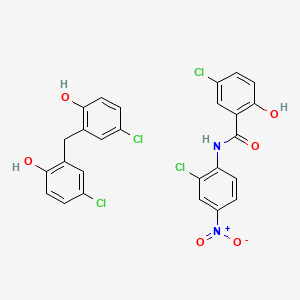
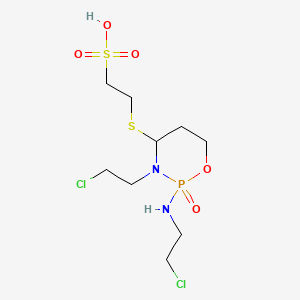

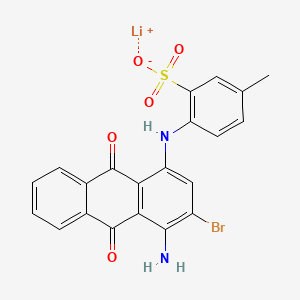
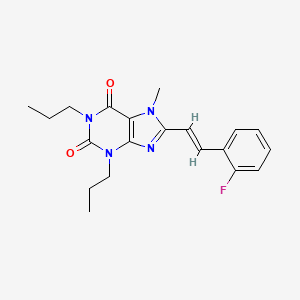
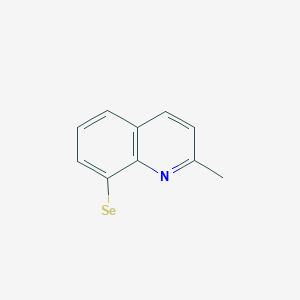
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)

